molecular formula C16H13N5O B2586586 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone CAS No. 1796946-79-6

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone

Cat. No. B2586586
M. Wt: 291.314
InChI Key: XERQVMKCZPOICJ-UHFFFAOYSA-N
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DPPM is a heterocyclic organic molecule that contains a pyrido[4,3-d]pyrimidine ring system fused to a quinoxaline ring system. The compound has a molecular weight of 328.36 g/mol and a molecular formula of C18H13N5O.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tautomeric Structures and Synthesis Techniques : A study by Kurasawa et al. (1989) explored the tautomeric structure of dihydropyrazolo[1,5-a]-pyrimidin-7-one in solution, leading to the synthesis of novel 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation. This work highlights innovative synthetic pathways for similar compounds and provides insights into their structural dynamics in different solvents Kurasawa et al., 1989.

  • Conformational Analysis : Another study conducted by Karkhut et al. (2014) synthesized a compound similar in structure to the requested chemical, revealing through conformational analysis how the presence of certain substituents influences the molecule's stability and structure. This research provides valuable information for the design of related compounds with desired physical and chemical properties Karkhut et al., 2014.

Spectroscopic and Theoretical Studies

  • Spectroscopic Properties : Research by Al-Ansari (2016) investigated the spectroscopic properties of compounds related to the requested chemical, focusing on their electronic absorption, excitation, and fluorescence properties. The study combined experimental results with quantum chemistry calculations, enhancing the understanding of the compounds' behaviors in various solvents Al-Ansari, 2016.

Biological Activities

  • Antimicrobial and Anticancer Agents : A study by Al-Juboori (2020) explored the synthesis of new dihydropyridine derivatives, examining their antibacterial and antifungal activities. Though not directly mentioning the requested compound, this research illustrates the potential biological applications of structurally similar molecules Al-Juboori, 2020.

properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(quinoxalin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(11-1-2-14-15(7-11)19-5-4-18-14)21-6-3-13-12(9-21)8-17-10-20-13/h1-2,4-5,7-8,10H,3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERQVMKCZPOICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone

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